molecular formula C6H12ClNO2 B3251953 cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride CAS No. 212755-84-5

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Cat. No.: B3251953
CAS No.: 212755-84-5
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-JBUOLDKXSA-N
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Description

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CAS: 18414-30-7; hemihydrate form: 212755-84-5) is a cyclopentane-based amino acid derivative with a molecular formula of C₆H₁₁NO₂·HCl and a molecular weight of 165.62 g/mol . It is characterized by a five-membered cyclopentane ring substituted with an amino group at the 2-position and a carboxylic acid group at the 1-position, stabilized in the cis-configuration. The compound exhibits a melting point of 199–202°C and high water solubility . It is primarily utilized in biochemical research, particularly in studies involving enzyme inhibition and peptide synthesis .

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926072
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128110-37-2, 18414-30-7
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
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Biological Activity

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, commonly referred to as cis-β-Cycloleucine hydrochloride, is a β-amino acid derivative notable for its unique cyclopentane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. Its conformational rigidity and structural similarity to natural amino acids like GABA (gamma-aminobutyric acid) position it as an intriguing candidate for the development of novel therapeutics.

  • Molecular Formula : C6H12ClNO2
  • Molecular Weight : 165.62 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 199°C to 202°C
  • Solubility : Soluble in water

This compound interacts with various biological receptors, influencing protein folding and stability. As a β-amino acid, it modulates receptor activities, particularly in neurotransmitter systems, potentially affecting synaptic transmission and neuroplasticity. Its ability to form zwitterionic states enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Its structural similarity to GABA suggests potential roles in modulating GABAergic signaling pathways.
  • Integrin Binding : Studies have shown that cyclic peptidomimetics containing cis-2-amino-1-cyclopentanecarboxylic acid can bind to integrin receptors, which are critical for cell adhesion and signaling processes. For instance, compounds incorporating this scaffold demonstrated nanomolar binding affinities in competitive assays (Table 1) .
  • Antihypertensive Properties : Analogues of this compound have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors, indicating potential applications in treating hypertension .

Table 1: Integrin Binding Affinities of Cyclic Peptidomimetics

Compound NameIntegrin TargetIC50 (nM)
Cyclo-[RGDfV]-cis-β-ACPCαvβ35.4
Cyclo-[DKP-RGD]-cis-β-ACPCα5β17.8
Cilengitide (Reference)αvβ310.0

*Data adapted from binding assays conducted on various cyclic peptidomimetics featuring cis-2-amino-1-cyclopentanecarboxylic acid .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Simple precursors such as cyclopentane derivatives.
  • Key Reactions : Hydrogenation under controlled conditions (20°C to 50°C, 1 to 10 atm) using solvents like ethanol or methanol .

Applications in Medicinal Chemistry

This compound serves as a versatile building block for:

  • Peptide Synthesis : Its unique structure allows for the creation of conformationally constrained peptides that may exhibit enhanced biological activity.
  • Drug Development : The compound's properties make it suitable for designing drugs with improved specificity and reduced side effects.

Comparison with Similar Compounds

cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride (CAS: 57266-55-4)

  • Structure: Features a six-membered cyclohexane ring instead of cyclopentane, with amino and carboxylic acid groups in the cis-configuration .
  • Physical Properties: Higher melting point (274–278°C for the trans isomer) compared to the cyclopentane derivative, attributed to increased ring stability and molecular weight (C₇H₁₃NO₂·HCl, MW: 179.64 g/mol) .
  • Applications : Used in chiral resolution and asymmetric synthesis due to its rigid cyclohexane backbone .

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

  • Advantages : Smaller ring size enhances conformational flexibility, making it suitable for mimicking turn structures in peptides .

Stereoisomeric Variants

(1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-08-5)

  • Structure: Amino group at the 3-position on the cyclopentane ring, with (1R,3S) stereochemistry .
  • Properties : Melting point of 172.1°C (decomposition) and 98% enantiomeric excess, highlighting the impact of stereochemistry on thermal stability .

trans-2-Amino-1-cyclohexanecarboxylic acid (CAS: 5691-19-0)

  • Structure: Trans-configuration of amino and carboxylic acid groups on a cyclohexane ring .
  • Properties : Higher melting point (274–278°C) than the cis-cyclopentane analog, emphasizing the role of stereochemistry in packing efficiency .

Substituent-Modified Derivatives

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride (CAS: 156292-34-1)

  • Structure: Methyl group at the 2-position adjacent to the amino group .
  • Applications : Enhanced steric hindrance influences binding affinity in receptor studies .

cis-2-Amino-1-hydroxycyclopentanecarboxylic acid

  • Structure: Hydroxyl group replaces the carboxylic acid proton, complicating synthesis due to cis/trans isomerism during ammonolysis .
  • Challenges : Requires advanced separation techniques (e.g., trimethylsilylation) to resolve mixtures .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Purity
cis-2-Amino-1-cyclopentanecarboxylic acid HCl 18414-30-7 C₆H₁₁NO₂·HCl 165.62 199–202 Water-soluble >97%
cis-2-Amino-1-cyclohexanecarboxylic acid HCl 57266-55-4 C₇H₁₃NO₂·HCl 179.64 N/A N/A ≥98%
(1R,3S)-3-Aminocyclopentanecarboxylic acid 71830-08-5 C₆H₁₁NO₂ 129.15 172.1 (dec.) N/A 98% ee
trans-2-Amino-1-cyclohexanecarboxylic acid 5691-19-0 C₇H₁₃NO₂ 143.18 274–278 N/A N/A

Table 2: Commercial Availability and Pricing

Compound Name Supplier Purity Price (JPY)
cis-2-Amino-1-cyclopentanecarboxylic acid HCl Thermo Scientific 99% 10,400/250mg
1-Amino-1-cyclopentanecarboxylic acid Kanto Reagents N/A 29,400/500mg
(1R,3S)-3-Aminocyclopentanecarboxylic acid Kanto Reagents 98% ee 49,700/1g

Q & A

Basic Research Questions

Q. How can the identity and purity of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride be confirmed in laboratory settings?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting points to literature values (e.g., 199–202°C for the hydrochloride salt) to verify identity .
  • Chromatography : Use HPLC with a C18 column and a mobile phase such as phosphate buffer-methanol (70:30) for purity assessment, as validated in analogous studies .
  • Spectroscopy : Employ 1^1H/13^{13}C NMR to confirm structural integrity, focusing on characteristic peaks for the cyclopentane ring and amino/carboxylic acid groups.
  • Elemental Analysis : Verify the C, H, N, and Cl content against theoretical values (e.g., molecular weight 165.61 g/mol for the hydrochloride salt) .

Q. What are the key considerations for synthesizing cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride with high stereochemical fidelity?

  • Methodological Answer :

  • Stereoselective Routes : Opt for methods involving chiral auxiliaries or asymmetric catalysis to enforce the cis configuration, as described in enantioselective cyclopentane syntheses .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the amino and carboxylic acid functionalities during synthesis to avoid racemization .
  • Workup Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using polarimetry or chiral HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
  • Solubility Considerations : Prepare fresh solutions in polar aprotic solvents (e.g., DMSO or water) due to limited solubility in nonpolar solvents .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Purity Reassessment : Verify enantiomeric purity (e.g., ≥98% ee via chiral HPLC) to rule out activity variations caused by stereochemical impurities .
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., pH, temperature, and cell lines) to isolate confounding variables .
  • Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate results .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Utilize software like AutoDock Vina to model interactions with enzymes (e.g., cyclopentane-based aminotransferases) based on the compound’s rigid cyclopentane scaffold .
  • DFT Calculations : Optimize the molecule’s geometry and calculate electrostatic potential surfaces to identify reactive sites for derivatization .
  • MD Simulations : Simulate ligand-protein dynamics over nanosecond timescales to assess binding stability under physiological conditions .

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives or enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate enantiomers .
  • Catalytic Asymmetry : Implement transition-metal catalysts (e.g., Ru-BINAP complexes) to induce high enantiomeric excess (ee) in key steps like cyclization .
  • Analytical Validation : Confirm enantiopurity via circular dichroism (CD) or X-ray crystallography of derivatives .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile in preclinical models?

  • Methodological Answer :

  • Metabolic Stability : Compare plasma half-lives of cis vs. trans isomers using LC-MS/MS to assess stereochemical impact on hepatic clearance .
  • Tissue Distribution : Conduct radiolabeled studies (e.g., 14^{14}C-tagged compound) to track biodistribution differences between enantiomers .
  • Receptor Binding : Perform competitive binding assays with enantiomerically pure samples to correlate stereochemistry with target affinity .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Source Verification : Cross-reference CAS RN 212755-84-5 with authoritative databases (e.g., PubChem) to confirm physical properties .
  • Sample Recrystallization : Purify the compound via recrystallization (e.g., from ethanol/water) to eliminate impurities affecting melting points .
  • Collaborative Validation : Share samples with independent labs for parallel characterization using identical protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Reactant of Route 2
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

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